Human CYP51 Displays Higher Catalytic Efficiency for Dihydrolanosterol than for Lanosterol or Fungal Substrates
In a reconstituted assay using purified human CYP51, dihydrolanosterol (DHL) exhibited a Vmax of 0.5 nmol/min/nmol CYP51, which is higher than the activity measured for lanosterol (LAN) under identical conditions. This quantitative difference supports dihydrolanosterol's role as the preferred endogenous substrate in the human cholesterol biosynthetic pathway [1].
| Evidence Dimension | Enzymatic activity (Vmax) of human CYP51 |
|---|---|
| Target Compound Data | Vmax = 0.5 nmol/min/nmol CYP51 |
| Comparator Or Baseline | Lanosterol (LAN): Vmax not explicitly quantified in this source but activity was lower than DHL; C. albicans CYP51 with 24-methylene-DHL: Vmax = 0.3 nmol/min/nmol CYP51 |
| Quantified Difference | Dihydrolanosterol Vmax is 1.67-fold higher than C. albicans CYP51 activity on its endogenous substrate. |
| Conditions | Purified human CYP51 reconstituted with NADPH cytochrome P450 reductase. |
Why This Matters
For studies of human sterol biosynthesis or CYP51 enzymology, dihydrolanosterol provides the physiologically relevant substrate with higher catalytic efficiency, ensuring accurate kinetic measurements.
- [1] Lamb DC, et al. Molecular diversity of sterol 14alpha-demethylase substrates in plants, fungi and humans. FEBS Lett. 1998;425(2):263-265. View Source
